4-丁氧基-2H-1-苯并吡喃-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

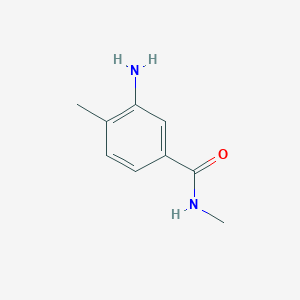

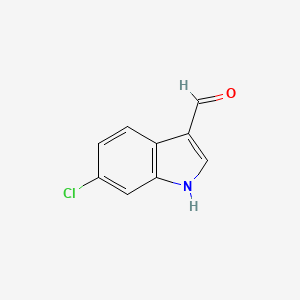

4-Butoxy-2H-1-benzopyran-2-one is a chemical compound that belongs to the class of organic compounds known as benzopyranones. These compounds contain a benzene ring fused to a pyran ring which is itself substituted by a ketone group. The specific structure of 4-butoxy-2H-1-benzopyran-2-one is characterized by the presence of a butoxy group attached to the fourth position of the benzopyranone ring.

Synthesis Analysis

The synthesis of benzopyranone derivatives has been explored in various studies. For instance, 1-Benzopyran-4(4H)-one derivatives have been used as activated alkenes in the Baylis-Hillman reaction to synthesize indolizine-fused-chromones . This indicates that benzopyranones can participate in coupling reactions to form complex heterocyclic structures. Additionally, the synthesis of 1-aryloxymethylpyrano[2,3-c] benzopyran-5(3H)-one and 1-aryloxymethyl-2-methylfuro[2,3-c] benzopyran-4-one through sigmatropic rearrangement of 3-(4-Aryloxybut-2-ynyloxy) benzopyran-2-one has been reported . This demonstrates the versatility of benzopyranones in undergoing rearrangement reactions to yield diverse molecular architectures.

Molecular Structure Analysis

The molecular structure of benzopyranone derivatives can be quite complex. For example, the crystal structure of a related compound, 2-amino-3-ethoxycarbonyl-4-(4-chlorophenyl)-4H,5H-pyrano-[3,2-c]-benzopyran-5-one, has been determined by X-ray crystallography . The molecule was found to have a boat conformation for the pyran ring, and various intermolecular and intramolecular hydrogen bonds were identified, which could influence the stability and reactivity of the compound.

Chemical Reactions Analysis

Benzopyranones can undergo a variety of chemical reactions. The Baylis-Hillman reaction mentioned earlier is one such example where these compounds act as activated alkenes . The sigmatropic rearrangement reactions are another set of transformations that benzopyranones can undergo, leading to the formation of different heterocyclic systems . These reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts or initiators.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-butoxy-2H-1-benzopyran-2-one are not detailed in the provided papers, the properties of benzopyranone derivatives can be inferred from related compounds. For instance, the crystallographic analysis of a benzopyranone derivative revealed its solid-state structure and the presence of hydrogen bonding . These properties are crucial for understanding the compound's solubility, stability, and potential interactions with other molecules. The synthesis of various benzopyranone derivatives also suggests that these compounds can be tailored to exhibit desired physical and chemical properties through structural modifications .

科学研究应用

抗氧化活性

4-丁氧基-2H-1-苯并吡喃-2-酮作为4-甲基香豆素衍生物群的一部分,已被评估其抗氧化活性。研究显示这些化合物表现出与Trolox(一种著名的抗氧化剂)相当的活性。这表明在氧化应激是一个因素的情况下,这些化合物具有潜在的治疗应用(Ćavar, Kovač, & Maksimović, 2012)。

合成和化学反应

研究表明可以使用4-丁氧基-2H-1-苯并吡喃-2-酮衍生物合成各种复杂的化学结构。例如,顺序的克莱森重排和区域选择性环化已被用于产生[6,6]吡喃硫吡喃(Majumdar, Kundu, & Ghosh, 2002)。这展示了该化合物在合成有机化学中的多功能性。

生物活性

研究表明,苯并吡喃家族中的化合物,包括4-丁氧基-2H-1-苯并吡喃-2-酮,显示出一系列生物活性。例如,某些苯并吡喃已被发现具有显著的抗雌激素特性,暗示了在激素疗法或癌症治疗中的潜在应用(Saeed et al., 1990)。

抗癌潜力

与4-丁氧基-2H-1-苯并吡喃-2-酮结构相关的化合物已从天然来源中分离出来,并显示出对人类癌细胞系的细胞毒效应。这突显了这些化合物在开发抗癌药物方面的潜力(Kiem et al., 2005)。

化学结构研究

对苯并吡喃衍生物,包括4-丁氧基-2H-1-苯并吡喃-2-酮的结构分析,提供了有关其分子构象和潜在相互作用的见解。这些研究对于理解该化合物的化学行为以及在各个领域(包括制药和材料科学)中的潜在应用至关重要(Salam et al., 2021)。

未来方向

The future directions for 4-Butoxy-2H-1-benzopyran-2-one could involve further exploration of its potential applications in pharmacotherapy, given the biological activity of coumarin derivatives . Additionally, the development of new synthesis methods and the study of its reactivity in various chemical reactions could be areas of future research .

属性

IUPAC Name |

4-butoxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-2-3-8-15-12-9-13(14)16-11-7-5-4-6-10(11)12/h4-7,9H,2-3,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKOVXIHGIBKKNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=O)OC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10504923 |

Source

|

| Record name | 4-Butoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Butoxy-2H-1-benzopyran-2-one | |

CAS RN |

71386-90-8 |

Source

|

| Record name | 4-Butoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B1280197.png)